molecular formula C21H17N5O4 B2566767 N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide CAS No. 946234-90-8

N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide

Cat. No.: B2566767
CAS No.: 946234-90-8
M. Wt: 403.398
InChI Key: DIFFLTCXMOWOPO-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a complex organic compound with potential applications in medicinal chemistry, particularly in cancer research. This compound is known for its unique structure, which includes a benzodioxole ring and a pyrazolopyrimidine moiety, making it a subject of interest for its potential biological activities.

Mechanism of Action

Target of Action

The primary target of N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is the mitochondria in tumor cells . This compound has been found to be efficacious in tumor cells experiencing glucose starvation .

Mode of Action

This compound interacts with its target, the mitochondria, by inhibiting the mitochondrial membrane potential . This inhibition is a key aspect of its mode of action.

Biochemical Pathways

The compound affects the biochemical pathways related to glucose starvation in tumor cells. It has been observed that compounds exhibiting selective toxicity upon glucose starvation, like this compound, inhibit the mTOR pathway upon glucose starvation . This inhibition of the mTOR pathway and the mitochondrial membrane potential are key aspects of the affected biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action result in the death of tumor cells under glucose starvation conditions . By inhibiting the mitochondrial membrane potential, it disrupts the energy production of the cells, leading to cell death .

Action Environment

The action of this compound is influenced by the glucose levels in the tumor environment. Tumor cells often experience glucose starvation, which is when this compound is most effective . Therefore, the glucose levels in the tumor environment play a crucial role in the compound’s action, efficacy, and stability.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide typically involves multi-step organic reactions. One common approach is the condensation of a benzodioxole derivative with a pyrazolopyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and automated systems would be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide has several scientific research applications:

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c27-19(24-14-6-7-17-18(10-14)30-13-29-17)8-9-25-12-22-20-16(21(25)28)11-23-26(20)15-4-2-1-3-5-15/h1-7,10-12H,8-9,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFFLTCXMOWOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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